1,4-Diazepan-5-one hydrochloride

概要

説明

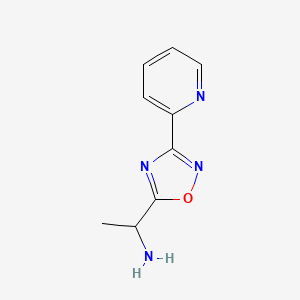

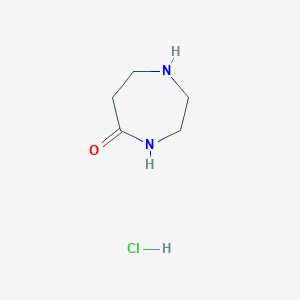

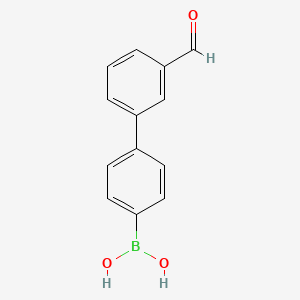

1,4-Diazepan-5-one hydrochloride is a chemical compound with the CAS Number: 208245-76-5 . It has a molecular weight of 150.61 and its IUPAC name is this compound .

Molecular Structure Analysis

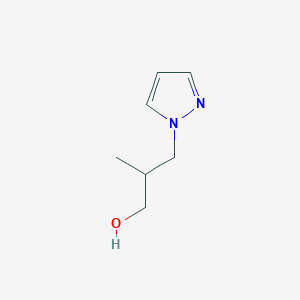

The molecular formula of this compound is C5H11ClN2O . The InChI code is 1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2, (H,7,8);1H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 150.61 . The compound has a melting point of 223-225 °C .科学的研究の応用

Synthesis and Structural Studies

Research on 1,4-diazepan-5-one derivatives emphasizes their synthesis and crystal structures. For instance, Velusamy et al. (2015) detailed the synthesis of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one and its nitroso derivative, exploring their crystal structures and conformational studies. The study highlighted that these compounds adopt chair and boat conformations, respectively, and demonstrated potential inhibitory effects at the active site of the target protein NS5B RNA polymerase through docking studies, suggesting their applicability as drug molecules (Velusamy et al., 2015).

Microwave-Assisted Synthesis

Wlodarczyk et al. (2007) introduced an efficient microwave-assisted synthesis method for 1,4-diazepan-5-ones, showing rapid production in good yields. This method presents a convenient route for obtaining these compounds, which can further undergo catalytic and hydride reductions, highlighting a versatile approach to synthesizing these derivatives (Wlodarczyk et al., 2007).

Multicomponent Synthesis

Banfi et al. (2007) explored a two-step approach involving a Ugi multicomponent reaction followed by intramolecular nucleophilic substitution, leading to the synthesis of 1-sulfonyl 1,4-diazepan-5-ones. This method showcases a convergent synthesis strategy for these compounds, indicating their synthetic versatility and potential for further functionalization (Banfi et al., 2007).

Safety and Hazards

作用機序

Target of Action

1,4-Diazepan-5-one hydrochloride, also known as Diazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce a calming effect .

Mode of Action

Diazepam binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . The shift in chloride ions results in hyperpolarization, leading to a less excitable state and stabilization .

Biochemical Pathways

The primary biochemical pathway affected by Diazepam is the GABAergic system . By enhancing GABA activity, Diazepam increases inhibitory neurotransmission, which can affect various downstream effects such as reducing anxiety, inducing sedation, and providing anticonvulsant effects .

Pharmacokinetics

Diazepam is well absorbed in the body and has a biphasic half-life. It has an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam . The relative proportion of this metabolite increases in the body over time .

Result of Action

The molecular and cellular effects of Diazepam’s action include reduced neuronal excitability , sedation , muscle relaxation , and anticonvulsant effects . These effects make Diazepam useful in the treatment of severe anxiety disorders, as a hypnotic in the short-term management of insomnia, as a sedative and premedicant, as an anticonvulsant, and in the management of alcohol withdrawal syndrome .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, its absorption can be delayed and decreased when administered with a moderate fat meal . Furthermore, its storage environment should be an inert atmosphere at room temperature for optimal stability .

生化学分析

Biochemical Properties

1,4-Diazepan-5-one hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been studied for its inhibitory effects on the enzyme monoamine oxidase and its potential as an inhibitor of the enzyme acetylcholinesterase . These interactions suggest that this compound can modulate neurotransmitter levels and influence various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes such as monoamine oxidase and acetylcholinesterase can lead to changes in neurotransmitter levels, impacting cellular communication and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific enzymes. By inhibiting monoamine oxidase and acetylcholinesterase, the compound can alter the levels of neurotransmitters such as serotonin, dopamine, and acetylcholine. These changes can affect various physiological processes, including mood regulation, cognitive function, and muscle control .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biochemical impacts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and disruption of normal physiological processes have been observed . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as monoamine oxidase and acetylcholinesterase. These interactions can affect metabolic flux and metabolite levels, leading to changes in neurotransmitter concentrations and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects .

特性

IUPAC Name |

1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSZTROLFNNEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630498 | |

| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208245-76-5 | |

| Record name | 5H-1,4-Diazepin-5-one, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208245-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)

![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)

![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)